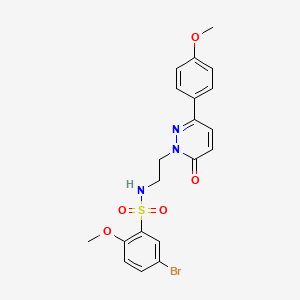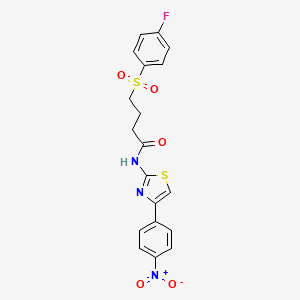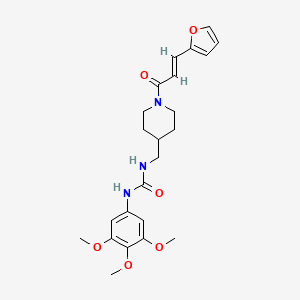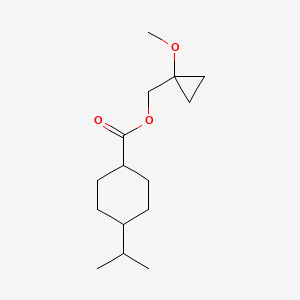![molecular formula C18H18N2O3S B2917582 N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)-3-(phenylthio)propanamide CAS No. 2034414-09-8](/img/structure/B2917582.png)
N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)-3-(phenylthio)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)-3-(phenylthio)propanamide is a synthetic organic compound belonging to the class of heterocyclic compounds
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)-3-(phenylthio)propanamide typically involves multiple steps, including the formation of the furo[2,3-c]pyridine core and subsequent functionalization. A common synthetic route starts with the cyclization of a suitable pyridine derivative with a furan ring precursor under acidic or basic conditions.
Example Reaction:
Cyclization of 2-(aminomethyl)pyridine with furoic acid in the presence of a dehydrating agent like phosphorus oxychloride (POCl₃).
Formation of the oxo group by oxidation using agents like chromium trioxide (CrO₃) or potassium permanganate (KMnO₄).
Introduction of the phenylthio group via nucleophilic substitution using phenylthiol in the presence of a suitable base.
Industrial Production Methods
The industrial production of this compound may involve optimization of the synthetic route for scalability, yield, and purity. Techniques such as continuous flow synthesis and advanced purification methods like crystallization or chromatography are employed to enhance efficiency and cost-effectiveness.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, particularly at the furo[2,3-c]pyridine core, leading to the formation of various oxidized derivatives.
Reduction: : Reduction reactions, especially at the oxo group, can convert it into alcohol or alkane derivatives.
Substitution: : Nucleophilic and electrophilic substitution reactions at the phenylthio group or the amide moiety can lead to various functionalized products.
Common Reagents and Conditions
Oxidation: : Chromium trioxide (CrO₃), potassium permanganate (KMnO₄)
Reduction: : Lithium aluminium hydride (LiAlH₄), catalytic hydrogenation
Substitution: : Phenylthiol, various alkylating agents in the presence of bases like sodium hydride (NaH)
Major Products Formed
Oxidation Products: : Carboxylic acids, quinones
Reduction Products: : Alcohols, alkanes
Substitution Products: : Various functionalized amides and thioethers
Applications De Recherche Scientifique
N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)-3-(phenylthio)propanamide has a broad range of applications in scientific research:
Chemistry
Catalysts: : The compound's unique structure makes it a potential candidate for catalytic applications in organic synthesis.
Synthetic Intermediates: : It serves as an intermediate in the synthesis of complex molecules and heterocycles.
Biology
Biological Assays: : Used in biochemical assays to study enzyme inhibition and receptor binding.
Drug Design: : Potential lead compound in the design of new pharmaceuticals due to its interaction with biological targets.
Medicine
Antimicrobial Agents: : Exhibits potential antimicrobial properties against various bacterial and fungal strains.
Anti-inflammatory Agents: : Potential use in the development of anti-inflammatory drugs.
Industry
Materials Science: : Used in the development of advanced materials with specific electronic or optical properties.
Agrochemicals: : Potential use as an active ingredient in agrochemicals for crop protection.
Mécanisme D'action
N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)-3-(phenylthio)propanamide can be compared to other compounds with similar structures, such as:
Furo[2,3-c]pyridine Derivatives: : These compounds share the furo[2,3-c]pyridine core and may exhibit similar chemical reactions and biological activities.
Thioether-containing Amides:
Comparaison Avec Des Composés Similaires
Furo[2,3-c]pyridine
N-phenylthioacetamide
3-(phenylthio)propanamide derivatives
Propriétés
IUPAC Name |
N-[2-(7-oxofuro[2,3-c]pyridin-6-yl)ethyl]-3-phenylsulfanylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3S/c21-16(8-13-24-15-4-2-1-3-5-15)19-9-11-20-10-6-14-7-12-23-17(14)18(20)22/h1-7,10,12H,8-9,11,13H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANZBHNFTAJEABV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SCCC(=O)NCCN2C=CC3=C(C2=O)OC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-(3-(Benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-1-(3-chloro-4-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2917499.png)
![2-[5-(1-methyl-1H-pyrazole-3-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-4-(trifluoromethyl)pyrimidine](/img/structure/B2917502.png)
![4,5-Dimethyl-6-{4-[4-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl}pyrimidine](/img/structure/B2917503.png)

![N-[4-({[(4-chlorophenyl)methyl]carbamoyl}methyl)-1,3-thiazol-2-yl]-2,2-dimethylpropanamide](/img/structure/B2917508.png)
![N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-1-(thiophene-2-sulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2917509.png)
![1-{[1-(3-bromobenzoyl)azetidin-3-yl]methyl}-1H-1,2,4-triazole](/img/structure/B2917510.png)
![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-methylbenzamide](/img/structure/B2917511.png)

![1-(4-fluorobenzoyl)-2-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-4,5-dihydro-1H-imidazole](/img/structure/B2917513.png)
![3-[3-hydroxy-3-(oxan-4-yl)propyl]-1-[2-(4-methoxyphenyl)ethyl]urea](/img/structure/B2917516.png)



